(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate
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Overview
Description
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a tert-butylbenzylidene group, and a methylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as toluene and catalysts like piperidine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: This compound shares a similar benzylidene structure but differs in the functional groups attached to the benzene ring
tert-Butylbenzene: This simpler compound contains a tert-butyl group attached to a benzene ring and serves as a precursor for more complex derivatives.
Uniqueness
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate is unique due to its combination of a benzofuran ring, a tert-butylbenzylidene group, and a methylpropanoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H24O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C23H24O4/c1-14(2)22(25)26-17-10-11-18-19(13-17)27-20(21(18)24)12-15-6-8-16(9-7-15)23(3,4)5/h6-14H,1-5H3/b20-12- |
InChI Key |
YGPSWYYYDMUIAO-NDENLUEZSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/O2 |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)O2 |
Origin of Product |
United States |
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